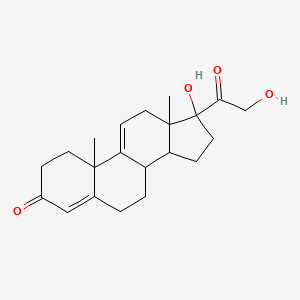
Anecortave
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anecortave is a synthetic compound known for its angiostatic properties, meaning it inhibits the formation of new blood vessels. This characteristic makes it particularly useful in the treatment of exudative (wet) age-related macular degeneration, a condition where abnormal blood vessels grow under the retina and macula, leading to vision loss . Unlike corticosteroids, this compound does not exhibit glucocorticoid activity, making it a unique therapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anecortave can be synthesized from a 17-oxosteroid. The process involves reducing the 11-beta hydroxyl group on cortisol to form a double bond between carbons 9 and 11, followed by the addition of an acetate group to carbon 21 . This synthesis results in a molecule that lacks glucocorticoid and mineralocorticoid activity.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Anecortave undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols.
Applications De Recherche Scientifique
Anecortave has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study angiostatic agents and their synthesis.
Biology: Investigated for its effects on cellular processes related to angiogenesis.
Medicine: Primarily used in ophthalmology to treat wet age-related macular degeneration.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in quality control processes.
Mécanisme D'action
Anecortave exerts its effects by inhibiting the migration and proliferation of endothelial cells, which are crucial for new blood vessel formation . It decreases the expression of extracellular proteases, enzymes that break down the extracellular matrix, thereby preventing the formation of new blood vessels. This mechanism is particularly effective in conditions where abnormal angiogenesis is a problem, such as in wet age-related macular degeneration .
Comparaison Avec Des Composés Similaires
Hydrocortisone Acetate: Similar in structure but possesses glucocorticoid activity.
Triamcinolone Acetonide: Another corticosteroid used in ophthalmology but with different pharmacological properties.
Uniqueness of Anecortave: this compound is unique because it lacks the glucocorticoid activity that is common in similar compounds. This makes it a safer option for long-term use in treating conditions like wet age-related macular degeneration, as it reduces the risk of side effects associated with glucocorticoids .
Propriétés
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCRXOJOFDUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














